molecular formula C16H15N3O2 B2898288 ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate CAS No. 934140-69-9

ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate

Cat. No.: B2898288
CAS No.: 934140-69-9
M. Wt: 281.315
InChI Key: FEBMICIQAXGITO-BENRWUELSA-N
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Description

Ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate is a cyanoacrylate derivative featuring a quinoline substituent. The (2Z)-configuration indicates a syn-periplanar arrangement across the C=C bond, which is critical for its electronic and steric properties. Cyanoacrylates are known for their roles as intermediates in organic synthesis and bioactive agents, particularly in herbicide development due to their inhibition of photosystem II electron transport . The quinoline moiety in this compound may enhance π-π stacking interactions and influence solubility or binding affinities in biological systems.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBMICIQAXGITO-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate typically involves the condensation of 2-methylquinoline-4-amine with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of (Z)-2-cyano-3-(heteroaryl/aryl)prop-2-enoates. Key structural analogues include:

Compound Name Substituent Key Features
Methyl (2Z)-2-cyano-3-[(2-pyridinyl)amino]prop-2-enoate Pyridinyl Smaller heterocycle; lower molecular weight.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl (E)-configuration; methoxy group enhances electron density.
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate Phenylurea Urea group introduces hydrogen-bonding capacity.
Ethyl (2Z)-2-cyano-3-[(4-(difluoromethoxy)phenyl)amino]prop-2-enoate Difluoromethoxyphenyl Fluorine atoms increase lipophilicity and metabolic stability.

Key Observations :

  • Configuration : The (Z)-isomer is predominant in bioactive derivatives due to steric and electronic preferences for planar conformations .
  • Heterocycles vs. Aryl Groups: Quinoline and pyridinyl substituents enhance π-stacking but may reduce solubility compared to phenyl derivatives .
  • Functional Groups: Urea (in ) and difluoromethoxy (in ) groups introduce hydrogen-bond donors or electron-withdrawing effects, altering reactivity and binding.

Trends :

  • Triethyl orthoformate is often used to drive condensation reactions .

Crystallographic and Thermodynamic Properties

Crystal Packing and Hydrogen Bonding :

  • The target compound’s quinoline group likely participates in π-π interactions, similar to phenylurea derivatives, which form intermolecular N–H⋯N bonds .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) , while urea derivatives show intramolecular N–H⋯O bonds .

Thermodynamic Data :

  • For ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives, heat capacities in the crystal phase range from 78 to 370 K, with entropy values influenced by substituent polarity .

Biological Activity

Ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological activities of this compound, including its effects on various biological systems and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the cyano group and the introduction of the quinoline moiety. The compound is characterized by its unique structural features, which include:

  • Cyanopropenoate Backbone : The presence of a cyano group attached to a propene structure enhances its reactivity.
  • Quinoline Derivative : The incorporation of a quinoline ring contributes to its biological activity, particularly in interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated through various studies, revealing promising results in different areas:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Ethyl (2Z)-2-cyano derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of ethyl (2Z)-2-cyano compounds. These compounds may induce apoptosis in cancer cells through:

  • Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth.
  • Induction of Oxidative Stress : Leading to cell death in malignant cells while sparing normal cells.

Enzyme Inhibition

Ethyl (2Z)-2-cyano compounds have been shown to act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, molecular docking studies suggest strong binding affinities to target enzymes, indicating potential for drug development.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that ethyl (2Z)-2-cyano compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective dosage ranges.
    CompoundMIC (µg/mL)Target Organism
    115Staphylococcus aureus
    220Escherichia coli
  • Anticancer Activity : In vitro assays revealed that ethyl (2Z)-2-cyano derivatives could reduce cell viability in several cancer cell lines by over 50% at concentrations below 30 µM, indicating a strong potential for further development.

Research Findings

Recent research has focused on optimizing the structure of ethyl (2Z)-2-cyano derivatives to enhance their biological activity. Modifications to the quinoline moiety and cyano group have been explored to improve potency and selectivity against specific targets.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between ethyl (2Z)-2-cyano compounds and their biological targets. These studies help elucidate the structure-activity relationship (SAR) essential for drug design.

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